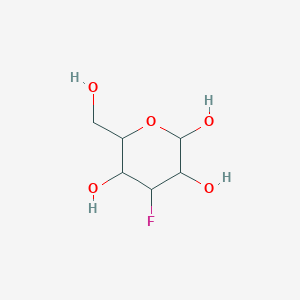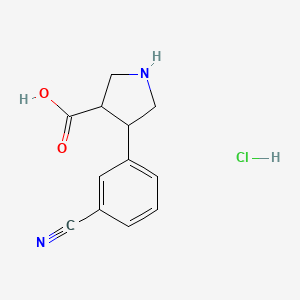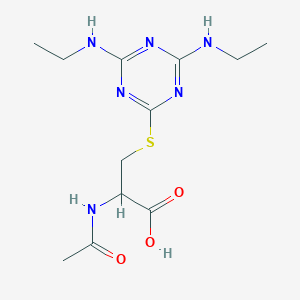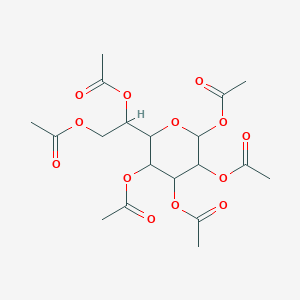
(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is a fluorinated sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol typically involves the fluorination of a suitable sugar precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3).
Major Products Formed
Oxidation: Formation of (3S,4S,5R,6R)-4-Fluoro-6-(carboxymethyl)tetrahydropyran-2,3,5-triol.
Reduction: Formation of (3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a probe for investigating enzyme mechanisms. The presence of the fluorine atom can provide insights into enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural similarity to natural sugars allows it to interact with biological targets in a specific manner.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its fluorinated nature imparts stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5R,6R)-6-(Hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol
- (3S,4S,5R,6R)-4-Chloro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol
- (3S,4S,5R,6R)-4-Bromo-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol
Uniqueness
The presence of the fluorine atom in (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol distinguishes it from other similar compounds. Fluorine imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2 |
InChI Key |
BUMRBAMACDBPKO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12318856.png)

![1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro-](/img/structure/B12318878.png)
![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
![tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)

![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate](/img/structure/B12318900.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)

![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)

